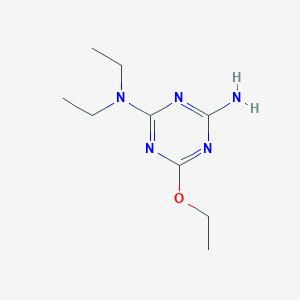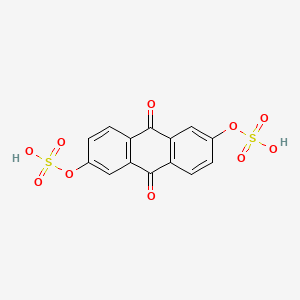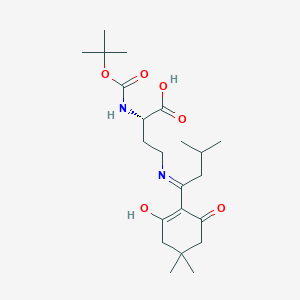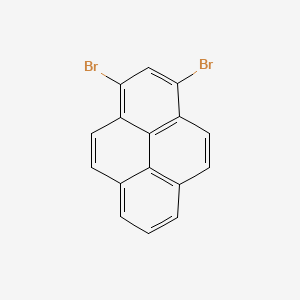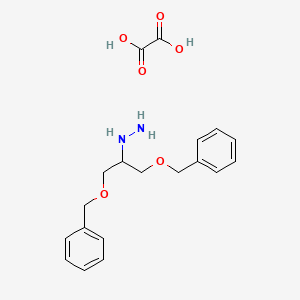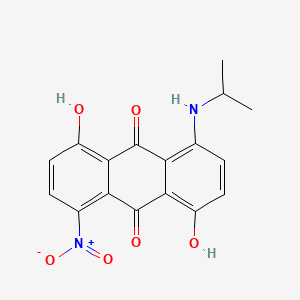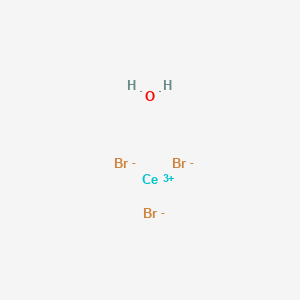
Cerium(III)bromidehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(III) bromide hydrate: is an inorganic compound with the chemical formula CeBr₃·xH₂O . It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(III) bromide hydrate can be synthesized by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The resulting solution is then evaporated to obtain the hydrated form of cerium(III) bromide . The anhydrous form can be prepared by reacting cerium sulfide with gaseous hydrogen bromide .
Industrial Production Methods: In industrial settings, cerium(III) bromide hydrate is typically produced through the reaction of cerium(III) carbonate with hydrobromic acid. The solution is then carefully evaporated to avoid partial hydrolysis, which can occur if the compound is dehydrated improperly .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced back to cerium(III) from cerium(IV) compounds.
Substitution: Cerium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions typically involve other halides or complexing agents.
Major Products:
Oxidation: Cerium(IV) oxide or cerium(IV) bromide.
Reduction: Cerium(III) bromide.
Substitution: Various cerium halides or complexes.
Applications De Recherche Scientifique
Cerium(III) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cerium compounds and as a catalyst in various chemical reactions.
Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.
Medicine: Cerium(III) bromide hydrate is investigated for its potential use in medical imaging and as a component in radiation therapy.
Mécanisme D'action
The mechanism by which cerium(III) bromide hydrate exerts its effects varies depending on the application:
Scintillation Detectors: In scintillation detectors, cerium(III) bromide hydrate acts as a scintillator, converting high-energy radiation into visible light. The cerium ions play a crucial role in this process by absorbing the radiation and re-emitting it as light.
Antioxidant Properties: In biological systems, cerium(III) ions can cycle between cerium(III) and cerium(IV) states, allowing them to neutralize free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Cerium(III) bromide hydrate can be compared with other cerium halides, such as cerium(III) chloride, cerium(III) fluoride, and cerium(III) iodide:
Cerium(III) chloride: Similar in properties but has different solubility and reactivity.
Cerium(III) fluoride: Less soluble in water and has different applications in materials science.
Cerium(III) iodide: Similar in reactivity but used in different industrial applications.
Cerium(III) bromide hydrate is unique due to its high solubility in water and its specific applications in scintillation detectors and medical imaging .
Propriétés
Formule moléculaire |
Br3CeH2O |
|---|---|
Poids moléculaire |
397.84 g/mol |
Nom IUPAC |
cerium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Clé InChI |
OKMKRONXQRRJFT-UHFFFAOYSA-K |
SMILES canonique |
O.[Br-].[Br-].[Br-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


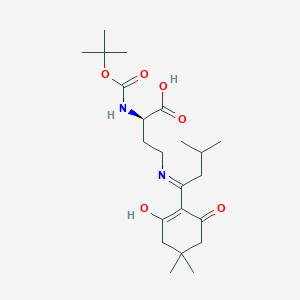
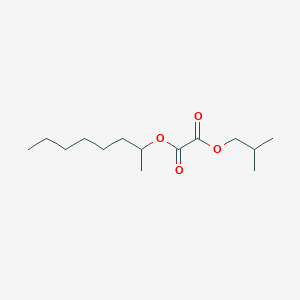

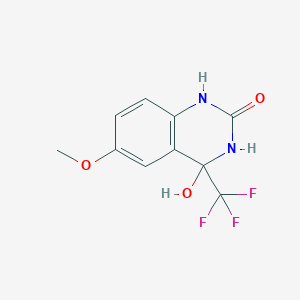

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
